molecular formula C11H20N2O2 B130528 1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine CAS No. 140401-51-0

1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine

Cat. No. B130528
M. Wt: 212.29 g/mol
InChI Key: RECQGPOZJVAMAO-QHKWOANTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine, also known as DMTMC, is a cyclic diamine that has been widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and has a strong odor. DMTMC has been used in various fields of research, including organic synthesis, catalysis, and material science.

Mechanism Of Action

The mechanism of action of 1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine is not fully understood. It is believed that 1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine can coordinate with metal ions and form stable complexes, which can activate the metal ions and enhance their reactivity. The resulting complexes can then catalyze various organic reactions by facilitating the formation of new bonds.

Biochemical And Physiological Effects

1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not expected to cause any significant adverse effects in humans or animals.

Advantages And Limitations For Lab Experiments

1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine has several advantages for lab experiments. It is easy to synthesize, has high stability, and can form stable complexes with various metal ions. However, it also has some limitations. It has a strong odor and can be irritating to the skin and eyes. It is also sensitive to air and moisture and should be handled with care.

Future Directions

There are several future directions for the research of 1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine. One possible direction is to explore its potential as a ligand for other metal ions and investigate the resulting complexes' properties. Another direction is to use 1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine as a building block for the synthesis of new materials with unique properties. Additionally, the use of 1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine in catalysis and organic synthesis can be further optimized by exploring new reaction conditions and developing new catalytic systems.

Synthesis Methods

1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine can be synthesized by the reaction of 1,2-dimethyl-3,4-dimethoxybenzene with N,N-dimethylformamide dimethyl acetal in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions and produces 1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine in good yield. The purity of 1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine has been widely used in scientific research due to its unique properties. It can act as a ligand for various metal ions, such as palladium, platinum, and nickel, and form stable complexes. These complexes have been used as catalysts in various organic reactions, including cross-coupling reactions, hydrogenation, and oxidation. 1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine has also been used as a building block for the synthesis of various organic compounds, such as dendrimers and polymers.

properties

CAS RN

140401-51-0

Product Name

1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine

InChI

InChI=1S/C11H20N2O2/c1-10(2)7-11(3,4)9(13-15-6)8(10)12-14-5/h7H2,1-6H3/b12-8+,13-9+

InChI Key

RECQGPOZJVAMAO-QHKWOANTSA-N

Isomeric SMILES

CC1(/C(=N/OC)/C(=N\OC)/C(C1)(C)C)C

SMILES

CC1(CC(C(=NOC)C1=NOC)(C)C)C

Canonical SMILES

CC1(CC(C(=NOC)C1=NOC)(C)C)C

synonyms

Cyclopentane-1,2-dione, 3,3,5,5-tetramethyl-, bis(o-methyloxime)-, (Z, Z)-

Origin of Product

United States

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